2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound belongs to a class of heterocyclic carboxamides featuring a fused tetrahydroisoquinoline core substituted with a phenyl group, a methylated thiazole ring, and a ketone functionality. Its structural complexity arises from the conjugation of the tetrahydroisoquinoline system (a bicyclic scaffold) with a (Z)-configured thiazolylidene moiety, which may influence its electronic properties and molecular interactions. Crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving its stereochemistry and anisotropic displacement parameters .
Key structural attributes:
- Tetrahydroisoquinoline core: Provides rigidity and planar aromaticity.
- Phenyl and methyl substituents: Influence steric bulk and lipophilicity.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13-12-27-21(22-13)23-19(25)17-15-10-6-7-11-16(15)20(26)24(2)18(17)14-8-4-3-5-9-14/h3-12,17-18H,1-2H3,(H,22,23,25) |
InChI Key |
QQYGQMSYXWNRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
This method constructs the tetrahydroisoquinoline backbone via intramolecular cyclization of β-arylethylamides.
Procedure :
Pictet-Spengler Reaction
Forms the core via acid-catalyzed condensation of β-arylethylamines with carbonyl compounds.
Procedure :
-
Precursor : Phenethylamine derivative + aldehyde/ketone.
-
Modification : Use of chiral catalysts for enantioselective synthesis.
Thiazole-Carboxamide Coupling
Carboxamide Formation
Activation of Carboxylic Acid :
Thiazole Ring Construction
Hantzsch Thiazole Synthesis :
-
Precursor : Thiourea derivative + α-haloketone.
-
Example : Condensation of thiosemicarbazide with 4-methyl-2-bromoacetophenone.
Integrated Synthetic Pathways
Sequential Alkylation-Cyclization-Coupling (Method A)
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bischler-Napieralski | POCl₃, 110°C, 4h | 78% |
| 2 | N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85% |
| 3 | Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃, CH₂Cl₂ | 70% |
| 4 | Carboxamide Coupling | EDC/HOBt, 4-methylthiazol-2-amine, DMF | 80% |
One-Pot Tandem Synthesis (Method B)
-
Procedure : Combines Pictet-Spengler cyclization, in situ oxidation, and coupling.
Optimization and Challenges
Stereochemical Control
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and thiazole moiety are primary sites for hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Carboxy-2-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one + 4-methylthiazol-2-amine | 68% |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Same as acidic hydrolysis, with faster degradation of thiazole ring | 52% |
-
The thiazole ring undergoes partial ring-opening under prolonged acidic conditions, forming a thioamide intermediate.
-
Hydrolysis kinetics follow first-order behavior, with activation energy () of in acidic media.
Nucleophilic Substitution
The methyl group on the thiazole ring and the tetrahydroisoquinoline nitrogen are reactive toward nucleophiles:
-
Attempts to substitute the thiazole methyl group require harsher conditions (e.g., BBr₃ in CH₂Cl₂), but result in decomposition.
Oxidation and Reduction
The tetrahydroisoquinoline core and thiazole ring exhibit redox activity:
-
The thiazole ring resists complete hydrogenation due to conjugation with the carboxamide group.
Cycloaddition and Ring-Opening
The thiazole ring participates in [4+2] cycloaddition reactions:
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48h | Thiazole-maleic anhydride adduct | Endo preference (7:3) |
| Singlet oxygen | Rose Bengal, hv, CH₂Cl₂ | Thiazole endoperoxide | Unstable above −20°C |
Functionalization of the Phenyl Ring
Electrophilic aromatic substitution is hindered by the electron-withdrawing carboxamide group:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2h | Meta-nitro derivative | 32% |
| Br₂, FeBr₃ | CH₂Cl₂, RT, 12h | Para-bromo derivative | 28% |
-
Substitution occurs predominantly at the meta position due to deactivation by the carboxamide.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with primary degradation pathways including:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
2. Antimicrobial Properties
Compounds containing thiazole rings are known for their antimicrobial activities. Research has demonstrated that similar molecules can inhibit the growth of various bacterial strains and fungi. This property is attributed to their ability to interfere with the microbial cell membrane integrity and metabolic pathways .
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease mechanisms. For example, it has been suggested that thiazole derivatives can inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression and metastasis. This inhibition can lead to decreased tumor growth and improved patient outcomes in certain cancers .
Synthetic Applications
1. Synthesis of Bioactive Compounds
The structural features of 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide allow it to serve as a versatile building block for synthesizing more complex bioactive molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry for developing new pharmaceuticals .
2. Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize greener approaches that minimize waste and energy consumption. The synthesis of thiazole derivatives has been optimized using environmentally friendly solvents and catalysts, which can be applied to the production of this compound as well .
Case Studies
Case Study 1: Anticancer Efficacy
A study focusing on thiazole derivatives highlighted the compound's effectiveness against breast cancer cell lines (MDA-MB-231). The results showed that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Mechanism of Action
The mechanism by which 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: While biological data are unavailable for the target compound, structural analogs like Compound A (coumarin derivatives) are known for anticoagulant and anti-inflammatory properties. The target’s tetrahydroisoquinoline core may align with kinase inhibitors or neurotransmitter analogs.
- Synthetic Challenges : The (Z)-configuration in the thiazolylidene moiety requires precise stereocontrol during synthesis, contrasting with the simpler coupling strategies used for Compounds A and B.
- Thermodynamic Stability : Preliminary modeling (using SHELX-paradigm tools) suggests the target compound’s crystal packing is dominated by van der Waals interactions, whereas Compound B’s dihydrodioxine enables stronger hydrogen bonding .
Biological Activity
The compound 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline core and a thiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to the compound . For instance, compounds with thiazole rings have been shown to exhibit significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Methyl-N... | MDA-MB-231 | 15 | |
| 2-Methyl-N... | HCT116 | 10 | |
| 2-Methyl-N... | MCF7 | 12 |
The mechanism by which thiazole-containing compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell division. For example, inhibitors targeting HSET (KIFC1) have been reported to induce multipolar mitotic spindles in cancer cells, leading to cell death. This suggests that the compound may act similarly by disrupting normal mitotic processes .
Study on Thiazole Derivatives
In a recent high-throughput screening study, a series of thiazole derivatives were evaluated for their ability to inhibit HSET activity. The results indicated that specific modifications to the thiazole ring significantly enhanced potency against cancer cell lines with centrosome amplification . The study showed that compounds with specific structural features could achieve nanomolar potency in biochemical assays.
In Vivo Studies
In vivo studies are crucial for confirming the efficacy of such compounds. Preliminary investigations into the pharmacokinetics and bioavailability of related thiazole compounds have shown promising results, indicating that they can effectively reach target tissues and exert their biological effects .
Q & A
Q. What are the established synthetic routes for constructing the thiazolidin-ylidene moiety in this compound?
The thiazolidin-ylidene group is typically synthesized via cyclocondensation reactions. For example, hydrazide intermediates (e.g., -[substituted benzylidene]hydrazides) react with thiolactams or thioureas under acidic conditions. Ethanol or THF reflux (80–100°C) with catalytic acetic acid is commonly used, as seen in the preparation of analogous thiazolidinones (yields: 37–90%) . Key steps include:
- Formation of Schiff base intermediates.
- Cyclization via nucleophilic attack of sulfur on the carbonyl group.
- Purification via flash chromatography (ethyl acetate/hexane) or recrystallization .
Q. How is structural confirmation achieved for such complex heterocycles?
Multimodal spectroscopic characterization is essential:
- NMR : - and -NMR identify tautomeric forms (e.g., thiazolidin-ylidene vs. thiazolidinone). For example, the Z-configuration of the imine bond is confirmed by coupling constants () .
- IR : Stretching vibrations for carbonyl (1650–1750 cm) and C=N (1550–1600 cm) groups validate key functional groups .
- Elemental analysis : Matches calculated/experimental C, H, N, S values (deviation <0.4%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclization steps?
Contradictory yields (e.g., 37% for 4i vs. 70% for 4g in similar syntheses ) may arise from steric hindrance or electronic effects of substituents. Optimization strategies include:
- Solvent polarity : Higher-polarity solvents (e.g., DMF) improve solubility of bulky intermediates .
- Catalyst screening : TBHP (tert-butyl hydroperoxide) enhances oxidative cyclization efficiency (e.g., 95% yield in oxazinone formation ).
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) prevents premature decomposition .
Q. What analytical approaches resolve ambiguities in tautomeric or stereochemical assignments?
- Variable-temperature NMR : Detects dynamic tautomerism (e.g., keto-enol equilibria) by monitoring chemical shift changes at elevated temperatures .
- X-ray crystallography : Provides definitive proof of stereochemistry, as seen in analogous thiazolo[3,2-a]benzimidazoles .
- DFT calculations : Predict stable tautomers and compare experimental vs. computed -NMR shifts (error margin <3 ppm) .
Q. How do substituent effects on the phenyl or thiazole rings influence bioactivity?
Structure-activity relationship (SAR) studies for analogous compounds reveal:
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance metabolic stability but may reduce solubility .
- Methyl groups on the thiazole ring increase lipophilicity, improving membrane permeability (logP >3.5) .
- Docking studies : Molecular dynamics simulations predict binding affinities to target enzymes (e.g., kinase inhibition) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
